molecular formula C13H7ClN4 B1371660 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile CAS No. 1082604-63-4

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

Cat. No. B1371660
CAS RN: 1082604-63-4
M. Wt: 254.67 g/mol
InChI Key: XEVRTNQTEZIXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” has an imidazopyridazine ring system that is essentially planar with a maximum deviation of 0.015 Å . The ring system is inclined to the benzene ring of the benzonitrile group by 11.31° . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .


Molecular Structure Analysis

The molecular structure of “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” was solved using SHELXS97 and refined using SHELXL97 . The imidazopyridazine ring system is essentially planar with a maximum deviation of 0.015 Å . It is inclined to the benzene ring of the benzonitrile group by 11.31° . In the crystal, molecules are linked via C—H⋯Cl and C—H⋯N interactions .


Physical And Chemical Properties Analysis

The compound “4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile” is a powder . It has a molecular weight of 254.68 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activities

Compounds containing the benzoimidazole moiety, similar to 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile, have been constructed and evaluated for their antimicrobial activities. These compounds demonstrated significant effectiveness against both gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), as well as fungi (e.g., Candida albicans, Aspergillus niger) (E. A. Abd El-Meguid, 2014).

Synthetic Methodologies

A study on the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position yielded various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This methodology facilitated the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines, showcasing the compound's versatility in creating structurally diverse molecules (A. Akkaoui et al., 2010).

Coordination Compounds and Photoluminescent Properties

Research involving a new 3-position substituted imidazo[1,2-a]pyridine ligand led to the synthesis and structural characterization of novel coordination polymers and discrete complexes. These compounds were synthesized under solvothermal conditions and exhibited unique photoluminescent properties, highlighting the potential application of such compounds in materials science and photoluminescent materials (Bin Li et al., 2018).

Antitumor Activity and Molecular Docking

Another study synthesized two similar substituted imidazo[1,2-a]pyridine ligands for constructing novel Cu(II)-based coordination complexes. These complexes were evaluated for their inhibitory effect on human myocardial aneurysm cells, demonstrating the potential of such compounds in medicinal chemistry and drug development. The study also included molecular docking to evaluate the interaction of these complexes with biological targets (Jiapeng Liu et al., 2020).

properties

IUPAC Name

4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-5-6-13-16-8-11(18(13)17-12)10-3-1-9(7-15)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRTNQTEZIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218011
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

CAS RN

1082604-63-4
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082604-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

Q & A

Q1: What are the key structural features of 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile as revealed by the study?

A1: The study reveals that 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile has a planar imidazopyridazine ring system with a maximum deviation of 0.015 Å []. This ring system is inclined at an angle of 11.31° to the benzene ring of the benzonitrile group []. The crystal structure analysis shows that the molecules interact with each other through C—H⋯Cl and C—H⋯N interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.